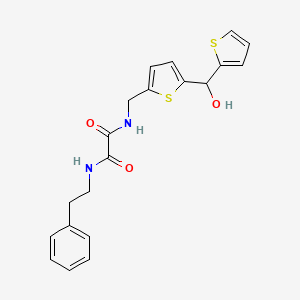

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-phenethyloxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c23-18(16-7-4-12-26-16)17-9-8-15(27-17)13-22-20(25)19(24)21-11-10-14-5-2-1-3-6-14/h1-9,12,18,23H,10-11,13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRNTXDYTJKVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound notable for its unique structural features, including a thiophene ring system and an oxalamide linkage. This compound has gained attention in medicinal chemistry due to its potential therapeutic properties and applications in advanced materials development. The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biological pathways and mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3S2, with a molecular weight of 386.48 g/mol. The presence of both thiophene and oxalamide functionalities enhances its chemical reactivity and broadens its potential applications compared to other similar compounds .

The biological activity of this compound is believed to stem from several mechanisms:

- Intermolecular Interactions : The thiophene rings can engage in π-π stacking interactions, while the oxalamide group can form hydrogen bonds, influencing molecular recognition processes and biological pathways.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in regulating neurotransmitter levels in the brain. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .

Biological Activity Studies

Preliminary studies have indicated that this compound may exhibit various biological activities, including:

- Antiproliferative Effects : Compounds with similar structures have shown marked antiproliferative effects in mammalian cells, which may be related to their ability to inhibit topoisomerase II, an enzyme involved in DNA replication .

- Neuroprotective Properties : Due to its potential AChE inhibitory activity, this compound may contribute to neuroprotection by maintaining acetylcholine levels in the brain, thereby enhancing cognitive function .

- Antioxidant Activity : The presence of thiophene rings is often associated with antioxidant properties, which could mitigate oxidative stress in various biological systems.

Case Studies

Several studies have explored the biological activities of related compounds:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

Key Observations

Structural Diversity in Oxalamides :

- The target compound and its analogues () share the oxalamide backbone but differ in substituents. For example:

- Electron-withdrawing groups (e.g., trifluoromethoxy in ) may enhance metabolic stability compared to the target’s phenethyl group.

- Heterocyclic substituents (e.g., benzodioxole in or thiophene-furan in ) could influence π-conjugation, relevant for optoelectronic applications.

Physical Properties: Melting points for oxalamide derivatives are inconsistently reported (e.g., lack data), limiting direct comparisons. However, Compound 9’s high melting point (186–187°C) correlates with its crystalline thiazolidinone-thioxoacetamide structure .

Thiophene vs. Thiazolidinone Cores: The target compound’s thiophene rings may offer superior electronic properties (e.g., charge transport in organic electronics) compared to thiazolidinone-based compounds like those in .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Substitutions on the oxalamide backbone significantly alter physicochemical properties. For instance, the trifluoromethoxy group in could enhance lipophilicity, while the benzodioxole in might improve binding affinity in biological targets.

- Potential Applications: Thiophene-containing oxalamides are understudied in optoelectronics but may align with design principles for organic solar cells, where thiophene derivatives are widely used .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-phenethyloxalamide?

- Methodology : Multi-step organic synthesis is typically employed. Key steps include:

- Thiophene Functionalization : Friedel-Crafts acylation or alkylation to introduce substituents on thiophene rings (analogous to methods in and ).

- Oxalamide Formation : Reacting thiophene intermediates with oxalyl chloride or activated oxalate esters under anhydrous conditions (similar to ).

- Purification : Use recrystallization (ethanol, THF) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Monitor reaction progress via TLC (hexane:ethyl acetate 9:1) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and purity.

- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX suites) for absolute configuration determination. Anisotropic displacement parameters should be refined to confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or HPLC. Stabilize hygroscopic samples under inert atmospheres .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

- Methodology :

- Optimize geometry using B3LYP/6-31G(d) basis sets (as in ).

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate IR and UV-Vis spectra for comparison with experimental data.

Q. What strategies resolve contradictions in reported biological activity data?

- Systematic Validation :

- Replicate assays under standardized conditions (e.g., cell lines, incubation times).

- Confirm compound identity via 2D NMR (HSQC, HMBC) and X-ray diffraction.

- Test for off-target interactions using kinase profiling panels or proteome-wide screens.

Q. How can solubility and bioavailability be optimized for in vivo studies?

- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) via pH-dependent solubility tests.

- Nanoparticle Formulation : Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (e.g., 75:25 lactide:glycolide ratio).

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the hydroxy or amide positions to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.